molecular formula C8H4Br2ClF B1460536 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene CAS No. 1862532-60-2

1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene

Cat. No.: B1460536
CAS No.: 1862532-60-2
M. Wt: 314.37 g/mol
InChI Key: GTSFIWZEADYULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene typically involves the reaction of 4-chloro-2-fluorobenzene with carbon tetrabromide (CBr4) under the Corey-Fuchs reaction conditions. This reaction proceeds in the presence of triphenylphosphine (PPh3) in a solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction yields the desired dibromovinyl derivative through a series of steps involving the formation of a phosphonium salt intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling Reactions: Palladium or nickel catalysts, along with ligands like triphenylphosphine, in solvents such as toluene or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted derivatives with various functional groups.
  • Coupled products with extended carbon chains or aromatic systems.
  • Reduced products like vinyl bromides.

Scientific Research Applications

1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene in chemical reactions involves the activation of the dibromovinyl group, which can undergo nucleophilic substitution or coupling reactions. The presence of electron-withdrawing groups like chlorine and fluorine enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 1-(2,2-Dibromovinyl)-2-nitrobenzene
  • 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile
  • 4-(2,2-Dibromovinyl)phenol

Uniqueness: 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This combination imparts distinct electronic properties and reactivity patterns, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-chloro-1-(2,2-dibromoethenyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClF/c9-8(10)3-5-1-2-6(11)4-7(5)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSFIWZEADYULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.